![molecular formula C16H13ClFN3O2S B2635152 Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate CAS No. 1286702-48-4](/img/structure/B2635152.png)
Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate” involves the use of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of “Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Aplicaciones Científicas De Investigación
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Antibacterial Activity: This compound has been found to have in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests potential applications in the development of new antibacterial drugs.
Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate
Pharmacological Applications: Compounds with the 1,3,4-oxadiazole moiety, such as this one, have been found to have a wide range of pharmacological applications . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Anticancer Activity: Oxadiazoles have been used in the development of anticancer drugs . Their unique structure allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells .
Vasodilator Activity: Some oxadiazoles have been found to have vasodilator activity , which means they can help relax and widen blood vessels. This makes them potentially useful in the treatment of conditions like hypertension .
Anticonvulsant Activity: Oxadiazoles have also been used in the development of anticonvulsant drugs . These are medications used to prevent or reduce the severity of epileptic seizures and other convulsive disorders .
Antidiabetic Activity: Certain oxadiazoles have shown antidiabetic activity . For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed better results in reducing glucose levels compared to the control drug glibenclamide .
Energetic Material Applications: Oxadiazoles have been established as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests potential applications in the development of energetic materials .
Direcciones Futuras
The future directions for “Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate” and similar compounds could involve further exploration of their potential applications. Oxadiazoles, for instance, have shown potential for a wide range of applications, including as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Mecanismo De Acción
Target of Action
Both compounds contain a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole motif is known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
The interaction of these compounds with their targets would depend on the specific structure of the compound and the target. For example, the 1,2,4-oxadiazole ring is known to participate in electronically divergent processes with the metal catalyst in Suzuki–Miyaura coupling .
Biochemical Pathways
The affected pathways would depend on the specific targets of these compounds. Indole derivatives, which share some structural similarities with these compounds, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds. For example, the stability of the 1,2,4-oxadiazole ring could be influenced by the pH of the environment .
Propiedades
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c1-9-4-5-24-15(9)16-21-20-14(23-16)7-13(22)19-8-10-2-3-11(18)6-12(10)17/h2-6H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFLRRBBLZRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2635069.png)
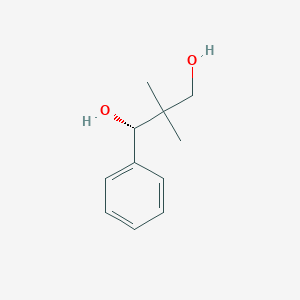
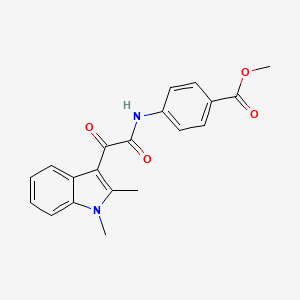
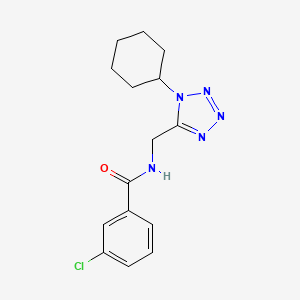
![3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2635074.png)
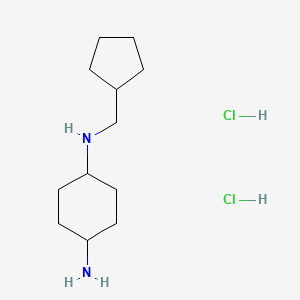
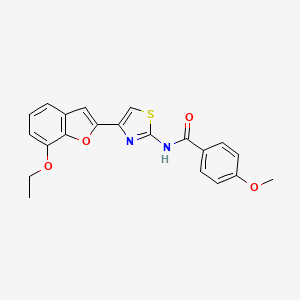
![1-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-4-methoxybenzene](/img/structure/B2635084.png)
![ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2635086.png)


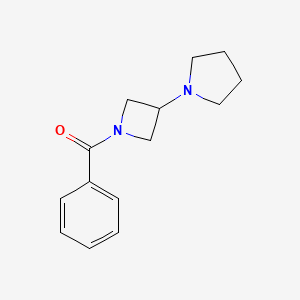
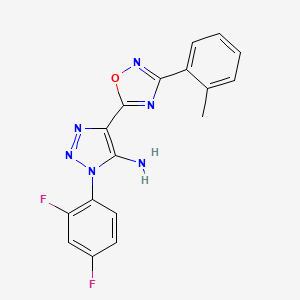
![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)